N'-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea
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Overview
Description
N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, an indene moiety, and a substituted benzyl thiourea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Indene Moiety: Starting with a suitable precursor, such as 2-indanone, the indene structure can be formed through a reduction reaction using a reducing agent like sodium borohydride.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the indene derivative.
Thiourea Formation: The final step involves the reaction of the intermediate with 3-ethoxy-4-hydroxybenzyl isothiocyanate to form the desired thiourea compound. This reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the thiourea group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous conditions.
Substitution: Nitric acid, bromine; in acidic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds with active sites, while the aromatic and cyclopentyl groups provide specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(4-hydroxybenzyl)thiourea: Similar structure but lacks the ethoxy group, which may affect its reactivity and binding properties.
N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-methoxy-4-hydroxybenzyl)thiourea: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
N’-cyclopentyl-N-(2,3-dihydro-1H-inden-2-yl)-N-(3-ethoxy-4-hydroxybenzyl)thiourea is unique due to the presence of the ethoxy group, which can influence its chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C24H30N2O2S |
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Molecular Weight |
410.6 g/mol |
IUPAC Name |
3-cyclopentyl-1-(2,3-dihydro-1H-inden-2-yl)-1-[(3-ethoxy-4-hydroxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C24H30N2O2S/c1-2-28-23-13-17(11-12-22(23)27)16-26(24(29)25-20-9-5-6-10-20)21-14-18-7-3-4-8-19(18)15-21/h3-4,7-8,11-13,20-21,27H,2,5-6,9-10,14-16H2,1H3,(H,25,29) |
InChI Key |
BOBIFHVXBIADQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C2CC3=CC=CC=C3C2)C(=S)NC4CCCC4)O |
Origin of Product |
United States |
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